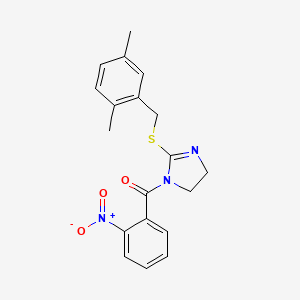

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Descripción

The compound “(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a 2-nitrophenyl methanone group and a 2,5-dimethylbenzylthio moiety. The imidazole ring is partially saturated (4,5-dihydro), which reduces aromaticity and may enhance conformational flexibility compared to fully aromatic imidazoles. The 2-nitrophenyl group introduces strong electron-withdrawing effects, while the 2,5-dimethylbenzyl substituent contributes steric bulk and lipophilicity. Structural analogs, however, highlight the importance of substituent positioning and electronic effects on reactivity and bioactivity .

Propiedades

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-7-8-14(2)15(11-13)12-26-19-20-9-10-21(19)18(23)16-5-3-4-6-17(16)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGPCNVBHYBUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a complex organic molecule that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C16H18N2O2S

- Molecular Weight: 302.39 g/mol

- CAS Number: Not specified in the available data.

The mechanism of action for imidazole derivatives generally involves:

- Interaction with Enzymes: Imidazole compounds can act as enzyme inhibitors or activators. They often interfere with metabolic pathways by binding to active sites on enzymes.

- G Protein-Coupled Receptors (GPCRs): Many imidazole derivatives have been shown to interact with GPCRs, which play a crucial role in signal transduction in cells .

- Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic processes.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance:

- Case Study 1: A study demonstrated that imidazole-based compounds exhibited potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer potential:

- Case Study 2: In vitro studies showed that certain imidazole compounds induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes:

- Absorption: Rapid absorption following oral administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Excreted through urine, with varying half-lives depending on specific structural modifications.

Data Table: Biological Activities of Imidazole Derivatives

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that imidazole derivatives, including those similar to (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, exhibit significant antitumor properties. For instance, compounds with imidazole rings have been studied for their ability to inhibit enzymes associated with cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1). These compounds can enhance the efficacy of immunotherapy by modulating tumor microenvironments and immune responses .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory activities. The compound could potentially inhibit pathways related to inflammation by interfering with cytokine production or signaling pathways, thus offering therapeutic benefits in conditions characterized by chronic inflammation .

Enzyme Modulation

The compound may act as a modulator of various enzymes involved in metabolic processes. For example, studies have shown that imidazole-based compounds can inhibit proteolysis-related enzymes, which are crucial in regulating protein degradation and turnover within cells. This modulation can be beneficial in treating diseases where protein homeostasis is disrupted .

Antimicrobial Properties

There is emerging evidence suggesting that derivatives of imidazole possess antimicrobial properties. Compounds similar to this compound may inhibit bacterial growth or biofilm formation through their action on bacterial enzymes or cell membranes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of imidazole derivatives helps in optimizing their pharmacological properties. Research indicates that modifications in the side chains and functional groups can significantly influence the biological activity of these compounds. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |

| Alteration of alkyl side chains | Affects solubility and bioavailability |

| Variation in nitrogen positioning | Modulates enzyme inhibition profiles |

These insights are crucial for the rational design of new therapeutic agents based on the core structure of imidazole derivatives.

Study on IDO1 Inhibition

A recent study highlighted the efficacy of a benzimidazole derivative as an IDO1 inhibitor with low nanomolar IC50 values in various cancer cell lines. The structural similarities to this compound suggest potential for similar applications in cancer therapy .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of imidazole compounds demonstrated significant reductions in pro-inflammatory cytokines when tested in vitro and in vivo models. This positions imidazole derivatives as promising candidates for treating inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

- Structure: The imidazole core is identical, but substituents differ: Nitro group position: The analog has a para-nitrophenyl group (4-nitrophenyl), whereas the target compound has an ortho-nitrophenyl (2-nitrophenyl). The ortho substitution introduces steric hindrance and may alter electronic interactions due to proximity to the methanone group. Benzylthio substituent: The analog’s 3-(trifluoromethyl)benzyl group is strongly electron-withdrawing (due to -CF₃), while the target’s 2,5-dimethylbenzyl group is electron-donating (due to -CH₃). This difference significantly impacts lipophilicity (LogP: analog ~3.5 vs.

- Molecular Weight :

Comparison with 2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole

- Structure: Both compounds share the 4,5-dihydroimidazole core and a benzylthio group. Key differences include: Aromatic substituent: The analog has a naphthalene-2-sulfonyl group instead of the target’s 2-nitrophenyl methanone. The sulfonyl group enhances polarity and hydrogen-bonding capacity, whereas the methanone group offers a planar, conjugated system.

Data Tables

Table 1: Molecular Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target: (2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone | C₁₉H₁₉N₃O₃S | 393.44 | 2-Nitrophenyl, 2,5-dimethylbenzylthio |

| Analog 1: (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone | C₁₈H₁₄F₃N₃O₃S | 409.38 | 4-Nitrophenyl, 3-(trifluoromethyl)benzyl |

| Analog 2: 2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | C₂₂H₂₀N₂O₂S₂ | 432.54 | Naphthalene-2-sulfonyl, 2-methylbenzylthio |

Table 2: Substituent Effects on Key Properties

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Lipophilicity (LogP) | ~3.1 (estimated) | ~3.5 | ~2.8 (polar sulfonyl) |

| Electron Effects | Electron-withdrawing (nitro), donating (CH₃) | Strongly electron-withdrawing (CF₃, nitro) | Electron-withdrawing (sulfonyl) |

| Synthetic Complexity | Moderate | High (CF₃ introduction) | Moderate (sulfonylation) |

Q & A

Q. What synthetic strategies are optimal for preparing (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone?

The synthesis involves multi-step protocols, typically starting with imidazole ring formation followed by thioether linkage and functional group coupling. Key steps include:

- Imidazole ring construction : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using 1,4-dicarbonyl precursors) .

- Thioether formation : Reaction of a 2,5-dimethylbenzyl thiol with a halogenated imidazole intermediate under nucleophilic substitution (SN2) conditions .

- Methanone coupling : Use of Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the 2-nitrophenyl group .

Critical factors : Solvent polarity (e.g., DMF for SN2), temperature control (60–80°C for acylation), and catalysts (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm, aromatic protons from 2-nitrophenyl at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ~435 g/mol) and fragmentation patterns .

- IR spectroscopy : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO2 symmetric/asymmetric stretches ~1350–1520 cm⁻¹) .

- HPLC/Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC monitors reaction progress .

Q. How can computational modeling predict the compound’s reactivity and conformation?

- DFT calculations : Optimize geometry using Gaussian or ORCA software to analyze bond angles, dihedral strains, and electron density maps (e.g., imidazole ring planarity, nitro group orientation) .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with active sites .

- Solvent effects : Use COSMO-RS to model solubility and stability in polar/nonpolar solvents .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

- Dose-response assays : Use standardized protocols (e.g., IC50 determination in triplicate) to minimize variability .

- Control experiments : Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only) to validate target specificity .

- Meta-analysis : Compare datasets across studies while accounting for differences in cell lines, assay conditions, or compound purity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing 2-nitrophenyl with 3-nitrophenyl or altering methyl positions on the benzyl moiety) .

- Bioactivity testing : Screen analogs against target proteins (e.g., kinases) using enzyme-linked assays or cell viability tests.

- Data correlation : Tabulate results to identify trends (example table):

| Analog Modification | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|

| 2-nitrophenyl (parent) | 12.3 | 0.45 |

| 3-nitrophenyl | 8.7 | 0.38 |

| 2,5-dimethyl → 2,4-dimethyl | 15.9 | 0.62 |

Q. What crystallographic techniques elucidate the compound’s solid-state behavior?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) to determine bond lengths, angles, and packing motifs .

- Thermal analysis : DSC/TGA profiles (heating rate: 10°C/min) reveal melting points (~180–200°C) and decomposition pathways .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds from nitro groups) .

Q. How to assess the compound’s environmental fate and ecotoxicological risks?

- Degradation studies : Monitor hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light; analyze by LC-MS for breakdown products .

- Bioaccumulation assays : Measure logP values (predicted ~3.5) and model bioconcentration factors (BCF) using EPI Suite .

- Ecotoxicity testing : Use Daphnia magna or algae models to determine LC50/EC50 values for regulatory compliance .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction rates (e.g., thioether formation) under varying temperatures to calculate activation energy (Arrhenius plot) .

- Isotopic labeling : Use 34S-labeled thiols to track sulfur incorporation via MS .

- Theoretical analysis : Compare DFT-calculated transition states (e.g., SN2 vs. radical pathways) with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.